molecular formula C10H9BrN2O3 B13784504 N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide

N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide

Cat. No.: B13784504
M. Wt: 285.09 g/mol
InChI Key: WCTMPRQTRDQLII-RMKNXTFCSA-N
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Description

N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide is a chemical compound known for its diverse applications in scientific research. This compound features a bromophenyl group, a hydroxyimino group, and an oxo-butyramide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide typically involves the reaction of 4-bromoaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, amines, and oxo compounds, depending on the specific reaction and conditions used .

Scientific Research Applications

N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C10H9BrN2O3

Molecular Weight

285.09 g/mol

IUPAC Name

(E)-N-(4-bromophenyl)-3-hydroxy-2-nitrosobut-2-enamide

InChI

InChI=1S/C10H9BrN2O3/c1-6(14)9(13-16)10(15)12-8-4-2-7(11)3-5-8/h2-5,14H,1H3,(H,12,15)/b9-6+

InChI Key

WCTMPRQTRDQLII-RMKNXTFCSA-N

Isomeric SMILES

C/C(=C(/C(=O)NC1=CC=C(C=C1)Br)\N=O)/O

Canonical SMILES

CC(=C(C(=O)NC1=CC=C(C=C1)Br)N=O)O

Origin of Product

United States

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